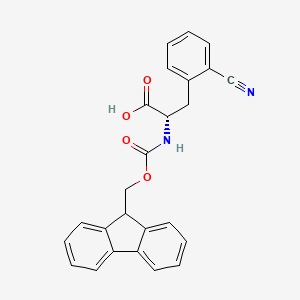![molecular formula C18H19N5O2S B2943679 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171083-34-3](/img/structure/B2943679.png)
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system substituted with an ethoxy group at the 6-position, a piperazine moiety, and a pyrazin-2-yl group. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 6-ethoxy-2-aminobenzothiazole with piperazine in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the piperazine-bonded intermediate. Subsequent reaction with pyrazin-2-carboxylic acid chloride under controlled conditions yields the final product.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy group can be oxidized to form an ethyl ester.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Ethyl benzoate derivatives.
Reduction: : Piperazine derivatives with reduced ring structures.
Substitution: : Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: : Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: : Applied in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to neurotransmission and inflammation. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features and biological activity. Similar compounds include:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: : Known for their antipsychotic and antimicrobial properties.
Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: : Exhibits antiviral activity.
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: : Known for its antiviral properties.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone .
Eigenschaften
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-13-3-4-14-16(11-13)26-18(21-14)23-9-7-22(8-10-23)17(24)15-12-19-5-6-20-15/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQXNBPCKKHFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide](/img/structure/B2943598.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)

![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)




![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B2943613.png)
![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2943614.png)
![N-(3-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2943615.png)
![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2943616.png)
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2943618.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2943619.png)
